N-(2-Oxocyclohexyl)decanamide
Description
N-(2-Oxocyclohexyl)decanamide is a synthetic amide derivative characterized by a decanamide moiety (a 10-carbon fatty acid chain linked to an amine) and a 2-oxocyclohexyl group. The 2-oxocyclohexyl group introduces a cyclic ketone, which may influence solubility, stability, and biological activity. Such compounds are often explored for applications in medicinal chemistry, agrochemicals, and materials science due to their tunable hydrophobic and electronic properties .
Properties
CAS No. |
862587-64-2 |
|---|---|
Molecular Formula |
C16H29NO2 |
Molecular Weight |
267.41 g/mol |
IUPAC Name |
N-(2-oxocyclohexyl)decanamide |
InChI |
InChI=1S/C16H29NO2/c1-2-3-4-5-6-7-8-13-16(19)17-14-11-9-10-12-15(14)18/h14H,2-13H2,1H3,(H,17,19) |
InChI Key |
FRYXZDJVNMPBCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NC1CCCCC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxocyclohexyl)decanamide typically involves the reaction of decanoic acid with 2-oxocyclohexylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Oxocyclohexyl)decanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the amide group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-(2-Oxocyclohexyl)decanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the formulation of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-Oxocyclohexyl)decanamide involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and interact with cellular receptors. Its effects are mediated through the formation of hydrogen bonds and hydrophobic interactions with target molecules.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogs with Cyclic Ketone Moieties
N-(2-Oxotetrahydrofuran-3-yl)decanamide
- Structure : Features a tetrahydrofuran (oxolane) ring with a ketone at position 2 instead of a cyclohexyl group.
- Properties: Molecular weight = 255.36 g/mol (C₁₄H₂₅NO₃).
- Applications : Used in quorum-sensing studies (e.g., 3-oxo-C10-HSL, a bacterial signaling molecule) .
- Synthesis : Prepared via acid-amine coupling, with yields up to 70% for similar amides .
3-Oxo-N-[(3S)-2-Oxotetrahydrofuran-3-yl]decanamide
- Structure : Includes an additional oxo group at position 3 of the decanamide chain.
- Activity : Demonstrates bacterial quorum-sensing modulation, critical in biofilm formation and virulence .
- Safety : Classified as an irritant; requires respiratory and skin protection during handling .
Chesulfamide (N-(2-Trifluoromethyl-4-chlorophenyl)-2-oxocyclohexyl sulfonamide)
- Structure : Shares the 2-oxocyclohexyl group but incorporates a sulfonamide linkage and aromatic substituents.
- Activity : Effective fungicide against Botrytis cinerea; highlights the role of the cyclohexyl ketone in agrochemical activity .
PDMP, NB-DNJ, and NB-DGJ
- Structure : Ceramide analogs with decanamide-like chains but distinct headgroups (e.g., morpholinylmethyl or glycan groups).
- Activity : Inhibit UDP-glucose ceramide glucosyltransferase (UGCG), showing dose-dependent antiviral effects against UUKV infection. NB-DNJ (molecular weight = 339.4 g/mol) and PDMP (molecular weight = 432.6 g/mol) demonstrate similar efficacy but differ in toxicity profiles .
Cosmetic and Industrial Derivatives
MYRISTYL-PG HYDROXYETHYL DECANAMIDE
- Structure : Branched decanamide with hydroxyethyl and myristyl (C14) chains.
- Properties: Acts as an emollient and surfactant in cosmetics. Molecular weight = 509.8 g/mol (C₂₉H₅₉NO₄) .
- Safety: Classified as non-toxic at cosmetic-use concentrations .
N-Vanillyldecanamide
- Structure : Combines decanamide with a vanillyl (4-hydroxy-3-methoxybenzyl) group.
- Properties: Molecular weight = 307.4 g/mol (C₁₈H₂₉NO₃). The aromatic group confers capsaicin-like activity, used in topical analgesics .
Comparative Data Table
*Hypothetical data inferred from analogs.
Key Research Findings
- Role of Cyclic Ketones : The 2-oxocyclohexyl group in chesulfamide contributes to fungicidal activity by interacting with fungal membrane proteins . In contrast, the oxolane ring in N-(2-Oxotetrahydrofuran-3-yl)decanamide enhances polarity, favoring bacterial signaling applications .
- Chain Length and Bioactivity : Decanamide (C10) chains balance hydrophobicity and mobility, optimizing interactions with enzymes like UGCG . Shorter chains (e.g., hexanamide) reduce efficacy, as seen in UGCG inhibitors .
- Synthetic Yields : Acid-amine coupling methods yield ~70% for N-[4-(1,3-dioxacyclopent-2-yl)benzyl]-decanamide, suggesting scalable routes for related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
